molecular formula C22H23N3O B295925 (5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one

(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one

Cat. No.: B295925
M. Wt: 345.4 g/mol
InChI Key: NEAXEEKNHDEZHM-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one, also known as BCPI, is a compound that has been studied for its potential applications in scientific research. BCPI is a small molecule that belongs to the family of imidazolone derivatives. It has been found to have interesting properties that make it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Furthermore, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the field of materials science, as a building block for the synthesis of novel materials. Furthermore, it would be interesting to investigate the mechanism of action of this compound in more detail, in order to better understand its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one involves the reaction of 2-cyclohexylamino-4-phenylimidazolone with benzaldehyde in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been shown to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of novel materials.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one

InChI

InChI=1S/C22H23N3O/c26-21-20(16-17-10-4-1-5-11-17)24-22(23-18-12-6-2-7-13-18)25(21)19-14-8-3-9-15-19/h1,3-5,8-11,14-16,18H,2,6-7,12-13H2,(H,23,24)/b20-16-

InChI Key

NEAXEEKNHDEZHM-SILNSSARSA-N

Isomeric SMILES

C1CCC(CC1)NC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4

SMILES

C1CCC(CC1)NC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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